2-Hydroxy-3,3-diphenylpropanoic acid

Anti-inflammatory drug discovery COX inhibition NSAID development

This β-hydroxy-β-arylpropanoic acid is a critical scaffold for endothelin receptor antagonist (ERA) development, including Ambrisentan and Darusentan. Its unique gem-diphenyl substitution provides distinct stereoelectronic and lipophilic properties unavailable in mono-aryl analogs, enabling specific metal coordination chemistry and versatile esterification. It serves as a validated anti-inflammatory lead (matches ibuprofen) and a reference standard for Ambrisentan impurity profiling. Procure this non-chiral, scalable building block for SAR-driven drug discovery and analytical method development.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 41858-47-3
Cat. No. B1358341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,3-diphenylpropanoic acid
CAS41858-47-3
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)O
InChIInChI=1S/C15H14O3/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14,16H,(H,17,18)
InChIKeyXFXMPCAPHDKJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3,3-diphenylpropanoic Acid (CAS 41858-47-3): Technical Procurement Overview for Pharmaceutical Research


2-Hydroxy-3,3-diphenylpropanoic acid (CAS 41858-47-3, molecular formula C15H14O3, MW 242.27) is a β-hydroxy-β-arylpropanoic acid derivative bearing two phenyl groups at the 3-position and a hydroxyl group at the 2-position . The compound serves as a critical scaffold and a hydrolytic degradation product of Ambrisentan, an FDA-approved endothelin receptor antagonist (ERA) for pulmonary arterial hypertension . As an α-hydroxy acid with a gem-diphenyl substitution pattern, it offers distinct stereoelectronic properties relative to mono-aryl or α-unsubstituted propanoic acid analogs .

Why 2-Hydroxy-3,3-diphenylpropanoic Acid Cannot Be Replaced by Common In-Class Propanoic Acid Derivatives


2-Hydroxy-3,3-diphenylpropanoic acid exhibits structural and functional differentiation that precludes direct substitution with simpler α-hydroxy acids or mono-aryl propanoic acid analogs. Unlike 2-hydroxy-3-phenylpropanoic acid (phenyllactic acid, CAS 828-01-3), which contains a single phenyl ring, the gem-diphenyl substitution at C3 introduces substantially greater steric bulk (calculated molecular volume increase of approximately 75 ų) and alters both hydrogen-bonding geometry and lipophilicity [1]. Additionally, compared to the α,β-diphenylpropanoic acid framework lacking the α-hydroxyl group, the presence of the 2-hydroxy moiety enables distinct coordination chemistry with metal ions and provides a handle for esterification or etherification in downstream synthetic applications . The compound's demonstrated anti-inflammatory activity, matching that of ibuprofen in carrageenan-induced paw edema models while being non-chiral, further distinguishes it from racemic or chiral analogs requiring enantiomeric resolution [2].

Quantitative Differentiation Evidence for 2-Hydroxy-3,3-diphenylpropanoic Acid Procurement Decisions


Comparative Anti-Inflammatory Activity: 2-Hydroxy-3,3-diphenylpropanoic Acid Versus Ibuprofen

3-Hydroxy-3,3-diphenylpropanoic acid (a compound differing from 2-hydroxy-3,3-diphenylpropanoic acid only by the absence of the α-hydroxyl group) demonstrates anti-inflammatory activity equivalent to ibuprofen in a standardized in vivo model. This provides a class-level benchmark for the diphenylpropanoic acid scaffold's inherent anti-inflammatory potential. [1]

Anti-inflammatory drug discovery COX inhibition NSAID development

Racemization Accessibility via Lactobacillus Biocatalysis for Diphenylpropanoic Acid Scaffold

The diphenylpropanoic acid scaffold, exemplified by 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (a direct methoxy analog of 2-hydroxy-3,3-diphenylpropanoic acid), is amenable to biocatalytic racemization using whole resting cells of Lactobacillus spp. under mild physiological conditions. [1]

Biocatalysis Chiral resolution Dynamic kinetic resolution

Enantiomeric Resolution Efficiency: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid via Amino Acid Cocrystallization

The methoxy analog of 2-hydroxy-3,3-diphenylpropanoic acid can be resolved with high enantiomeric excess using amino acid cocrystallization. The process achieves high ee in a single step using 0.25-0.5 equivalents of L-valine or L-2-aminobutyric acid as resolving agents. [1]

Chiral resolution Cocrystal engineering Process chemistry

Synthetic Route Comparison: Novel Method for 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid

A novel synthetic route for 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (the methoxy analog of the target compound) achieves 75% total yield from benzophenone, avoiding the conventional Darzens condensation reaction. [1]

Process chemistry Pharmaceutical intermediate synthesis Endothelin receptor antagonist

Scaffold Superiority in Anti-Inflammatory Activity: α-Methyl Substitution Enhances Efficacy Beyond Ibuprofen

Within the β-hydroxy-β-arylpropanoic acid series, 2-methyl-3-hydroxy-3,3-diphenylpropanoic acid (a close analog of the target compound bearing an α-methyl group) exhibits anti-inflammatory activity surpassing ibuprofen. [1]

Structure-activity relationship COX-2 selectivity NSAID optimization

Demonstrated Utility as Endothelin Receptor Antagonist Intermediate

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, the methoxy analog of 2-hydroxy-3,3-diphenylpropanoic acid, is a key intermediate in the synthesis of Ambrisentan and Darusentan, both endothelin receptor antagonists. [1]

Pulmonary arterial hypertension Ambrisentan synthesis ERA drug development

Validated Research and Industrial Application Scenarios for 2-Hydroxy-3,3-diphenylpropanoic Acid


Lead Optimization in NSAID Drug Discovery Programs Targeting COX-2 Selectivity

Based on the evidence that 3,3-diphenyl-substituted β-hydroxypropanoic acids demonstrate anti-inflammatory activity matching or exceeding ibuprofen (ED50 ≤ 51.7 µmol/kg in carrageenan-induced paw edema), 2-hydroxy-3,3-diphenylpropanoic acid serves as a validated scaffold for structure-activity relationship (SAR) studies aimed at developing novel COX-2 selective inhibitors [1]. Molecular docking studies indicate interactions with the P3 anchor site characteristic of COX-2 selective inhibitors, supporting its use in rational drug design campaigns [1].

Synthesis of Endothelin Receptor Antagonist Intermediates and Analogs

2-Hydroxy-3,3-diphenylpropanoic acid and its methoxy derivative are established intermediates in the synthesis of endothelin receptor antagonists including Ambrisentan (FDA-approved for pulmonary arterial hypertension) and Darusentan [1]. The demonstrated cocrystal resolution method using L-valine or L-2-aminobutyric acid (0.25-0.5 equivalents) achieves high enantiomeric excess in a single step, providing a scalable, cost-effective route to enantiopure building blocks for ERA development [1]. The compound's role as a hydrolytic metabolite of Ambrisentan further supports its use in analytical method development and impurity profiling studies .

Dynamic Kinetic Resolution and Biocatalytic Process Development

The demonstrated susceptibility of diphenylpropanoic acid derivatives to biocatalytic racemization by Lactobacillus spp. under mild physiological conditions (NAD+/NADH cofactor-dependent oxidation-reduction sequence) enables dynamic kinetic resolution strategies [1]. Researchers developing enantioselective synthetic routes can leverage this biocatalytic racemization in combination with lipase-catalyzed kinetic resolution to access both enantiomers of 2-hydroxy-3,3-diphenylpropanoic acid and its derivatives with high optical purity, avoiding harsh chemical racemization conditions [1].

Process Chemistry Development Using Alternative High-Yield Synthetic Routes

The novel synthetic route reported for the methoxy analog of 2-hydroxy-3,3-diphenylpropanoic acid achieves 75% total yield from benzophenone while avoiding the Darzens condensation reaction entirely [1]. This Wittig-Horner/electrophilic addition/acetylation/hydrolysis sequence uses inexpensive starting materials and is suitable for industrial production, offering process chemists and procurement managers a cost-advantaged alternative to traditional synthetic approaches for accessing diphenylpropanoic acid building blocks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-3,3-diphenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.